2-(3,4-Dimethoxyphenyl)morpholine

Übersicht

Beschreibung

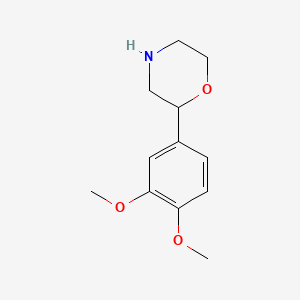

“2-(3,4-Dimethoxyphenyl)morpholine” is a chemical compound . It is a morpholine derivative, which means it contains a morpholine functional group, a common feature in many pharmaceuticals and biologically active molecules .

Synthesis Analysis

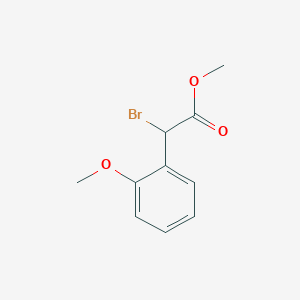

The synthesis of morpholines, including “2-(3,4-Dimethoxyphenyl)morpholine”, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . A common method for the synthesis of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “2-(3,4-Dimethoxyphenyl)morpholine” includes a morpholine ring attached to a phenyl ring with two methoxy groups at the 3 and 4 positions . The molecular weight of the compound is 259.73 .Chemical Reactions Analysis

Morpholine undergoes most chemical reactions typical for other secondary amines, though the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis

“2-(3,4-Dimethoxyphenyl)morpholine” is a powder at room temperature . It has a melting point of 126-127 degrees Celsius . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

2-(3,4-Dimethoxyphenyl)morpholine, known as dimethomorph, has been studied for its crystal structure. Kang et al. (2015) analyzed the crystal structure of dimethomorph, revealing the dihedral angles between the central chlorophenyl and the terminal benzene and morpholine rings (Kang, Kim, Kwon, & Kim, 2015). Chai and Liu (2011) also reported on the isomer of flumorph, another compound with a similar structure (Chai & Liu, 2011).

Analytical Method Development

Hengel and Shibamoto (2000) developed an analytical method for determining dimethomorph residues in dried hops, using techniques like gas chromatography and mass spectrometry (Hengel & Shibamoto, 2000).

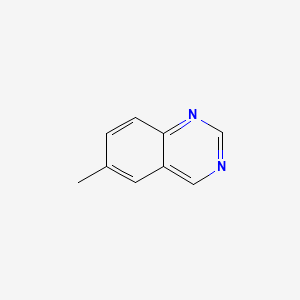

Inhibitors of Kinase Activity

Boschelli et al. (2001) discovered that replacing the methoxy group at C-7 of certain compounds with a 3-(morpholin-4-yl)propoxy group increased the inhibition of Src kinase activity, indicating potential therapeutic applications (Boschelli et al., 2001).

Crystal Structure of Complexes

Amirnasr et al. (2001) synthesized complexes containing morpholine and analyzed their structures through X-ray diffraction, contributing to the understanding of morpholine-based compounds (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Tumor Microenvironment-Enhanced Cancer Phototherapy

Tang et al. (2019) synthesized a smart near-infrared photosensitizer with morpholine, aiming for enhanced cancer theranostic performance in tumor microenvironments (Tang et al., 2019).

Safety And Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYOKVZNTDIYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560152 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)morpholine | |

CAS RN |

100370-59-0 | |

| Record name | 2-(3,4-Dimethoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

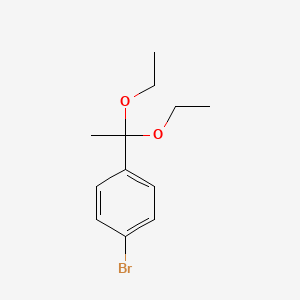

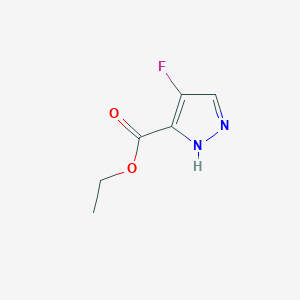

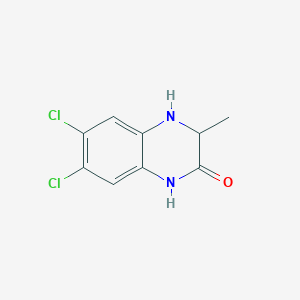

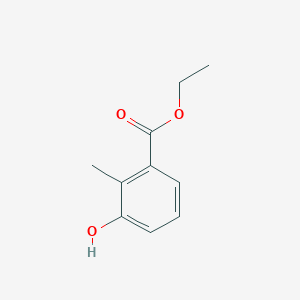

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)

![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)